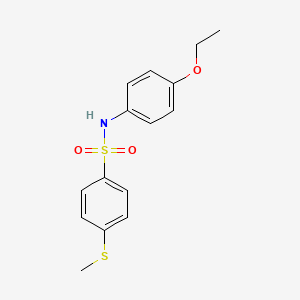
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as EPM, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. EPM is a white crystalline powder with a molecular weight of 329.43 g/mol and a chemical formula of C15H17NO3S2.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide is not fully understood. However, studies have suggested that N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. Studies have reported that N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide can induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its anticancer activity has been extensively studied, making it a promising candidate for the development of new anticancer agents. However, N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide. One area of interest is the development of new anticancer agents based on the structure of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide. Another area of interest is the investigation of the mechanism of action of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide, which could lead to the development of new therapeutic targets for cancer treatment. Additionally, further studies are needed to fully characterize the toxicity and side effects of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide.
Synthesemethoden
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with chloromethyl methyl sulfide, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained through the purification of the crude product by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-3-19-13-6-4-12(5-7-13)16-21(17,18)15-10-8-14(20-2)9-11-15/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOROODZGSJCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)




